molecular formula C10H3N3O2 B14467944 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- CAS No. 65975-34-0

1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo-

Cat. No.: B14467944
CAS No.: 65975-34-0
M. Wt: 197.15 g/mol
InChI Key: USWRXSUXICHVNO-UHFFFAOYSA-N
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Description

1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- is a chemical compound with a unique structure that includes both nitrile and dioxo groups.

Preparation Methods

The synthesis of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of suitable dinitrile precursors in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amines .

Scientific Research Applications

1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:

The uniqueness of 1H-Isoindole-5,6-dicarbonitrile, 2,3-dihydro-1,3-dioxo- lies in its specific combination of nitrile and dioxo groups, which confer distinct chemical and biological properties .

Properties

CAS No.

65975-34-0

Molecular Formula

C10H3N3O2

Molecular Weight

197.15 g/mol

IUPAC Name

1,3-dioxoisoindole-5,6-dicarbonitrile

InChI

InChI=1S/C10H3N3O2/c11-3-5-1-7-8(2-6(5)4-12)10(15)13-9(7)14/h1-2H,(H,13,14,15)

InChI Key

USWRXSUXICHVNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1C(=O)NC2=O)C#N)C#N

Origin of Product

United States

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